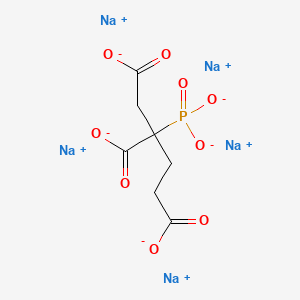
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate is a chemical compound widely used in various industrial applications. It is known for its ability to act as a powerful complexing agent, effectively binding with metal ions such as calcium, magnesium, zinc, aluminum, and iron . This compound is particularly valued for its role in preventing scale formation and stabilizing bleach in various formulations .
準備方法
The synthesis of pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate typically involves the reaction of maleic anhydride with phosphorous acid, followed by neutralization with sodium hydroxide . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors and precise temperature and pH control to optimize yield and purity .
化学反応の分析
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate undergoes various chemical reactions, including complexation, protonation, and deprotonation . It can form stable complexes with metal ions, which is a key feature in its application as an antiscalant and bleach stabilizer . The compound’s carboxyl and phosphonate groups are reactive sites that participate in these reactions. Common reagents used in these reactions include metal salts and acids or bases to adjust pH .
科学的研究の応用
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate has a wide range of scientific research applications. In chemistry, it is used as a chelating agent to study metal ion interactions and complexation behavior . In biology and medicine, it is explored for its potential in drug delivery systems and as a stabilizer in pharmaceutical formulations . Industrially, it is used in water treatment, detergents, and cleaning agents due to its ability to prevent scale formation and stabilize bleach .
作用機序
The mechanism of action of pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate involves its ability to bind with metal ions through its carboxyl and phosphonate groups . This binding prevents the precipitation of metal salts, thereby inhibiting scale formation . The compound’s structure allows it to form stable complexes with various metal ions, making it effective in a wide range of pH conditions .
類似化合物との比較
Pentasodium 2-phosphonatobutane-1,2,4-tricarboxylate is unique due to its combination of carboxyl and phosphonate groups, which provide strong complexing abilities . Similar compounds include ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA), both of which are also used as chelating agents . this compound is often preferred in applications requiring high stability and effectiveness in a wide range of pH conditions .
特性
CAS番号 |
67170-90-5 |
|---|---|
分子式 |
C7H6Na5O9P |
分子量 |
380.04 g/mol |
IUPAC名 |
pentasodium;2-phosphonatobutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H11O9P.5Na/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;;;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);;;;;/q;5*+1/p-5 |
InChIキー |
LIQLLUGYBKEWRJ-UHFFFAOYSA-I |
正規SMILES |
C(CC(CC(=O)[O-])(C(=O)[O-])P(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



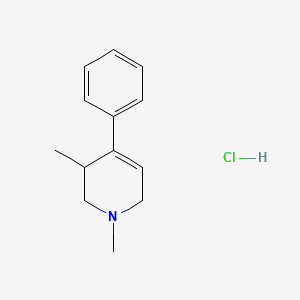
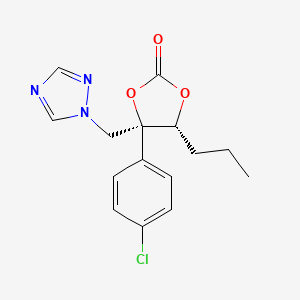
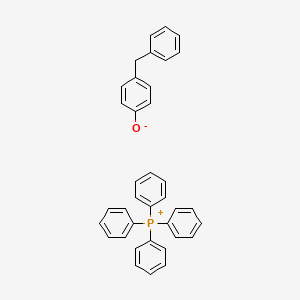
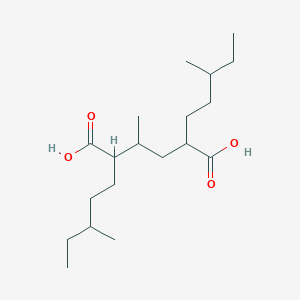
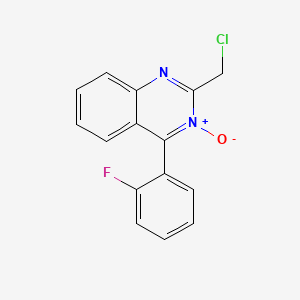

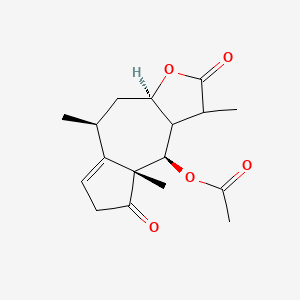
![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)


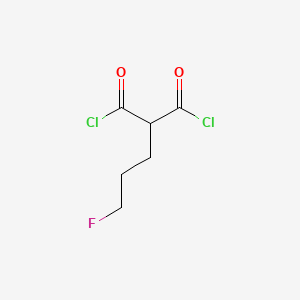
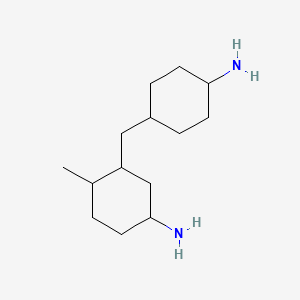
![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
